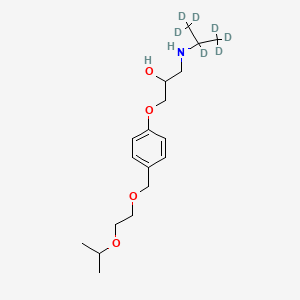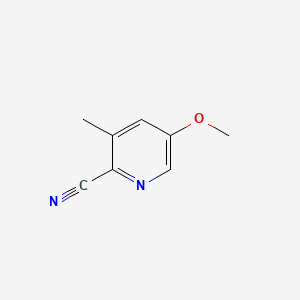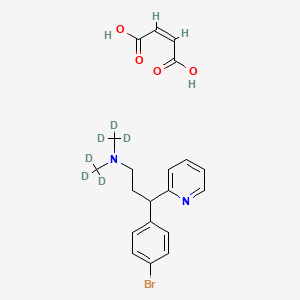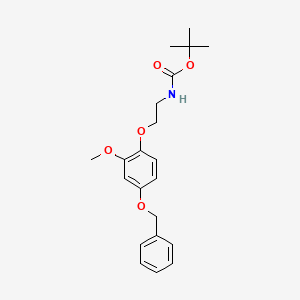
Bisoprolol-d7 Hemifumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisoprolol-d7 Hemifumarate is a deuterium-labeled version of Bisoprolol Hemifumarate . Bisoprolol is a beta-blocker that affects the heart and circulation (blood flow through arteries and veins). It is used to treat hypertension (high blood pressure) .
Molecular Structure Analysis
The molecular formula of Bisoprolol-d7 Hemifumarate is C18H24D7NO4 • 1/2C4H4O4 . The structure includes a bisoprolol molecule with seven deuterium atoms replacing hydrogen in the isopropyl group .Physical And Chemical Properties Analysis
Bisoprolol-d7 Hemifumarate is a solid substance . It’s slightly soluble in DMSO and Methanol . The molecular weight is 390.5 .Applications De Recherche Scientifique
Internal Standard for Quantification
Bisoprolol-d7 is used as an internal standard for the quantification of bisoprolol by GC- or LC-MS . This helps in achieving accurate and reliable results in analytical chemistry.
Antagonist of β1-Adrenergic Receptor
Bisoprolol-d7 is an antagonist of the β1-adrenergic receptor (β1-AR; Ki = 25 nM for the human receptor) . It is selective for β1- over β2-ARs , making it useful in research related to these receptors.
In Vivo Studies
In vivo, bisoprolol-d7 inhibits increases in heart rate and myocardial contractility induced by isoproterenol in conscious dogs . This makes it a valuable tool in cardiovascular research.
Hypertension and Heart Failure Treatment Research
Bisoprolol is a β1-selective β-blocker used among other β-blockers in the treatment of hypertension and heart failure . The S-enantiomer of bisoprolol has about 30 to 80 times greater β-blocking activity than its R-enantiomer , making it a focus of research in the development and synthesis of β1-selective β-blockers .
Transdermal Delivery Research
Bisoprolol hemifumarate has been used in studies to enhance the transdermal delivery of BH, a hydrophilic drug active with high molecular weight, through differently prepared hydrogels . This research could lead to alternative routes of administration to conventional oral tablets .
Chemoenzymatic Synthesis
Bisoprolol hemifumarate has been synthesized in 96% enantiomeric excess with 19% total yield in a six-step synthesis . This chemoenzymatic protocol for the synthesis of enantiopure β-blocker (S)-Bisoprolol is a significant contribution to medicinal chemistry .
Mécanisme D'action
Target of Action
Bisoprolol-d7 Hemifumarate is a selective type β1 adrenergic receptor blocker . The β1 adrenergic receptors are primarily found in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, heart contractility, and renin release from the kidneys .
Mode of Action
Bisoprolol-d7 Hemifumarate selectively and competitively binds to and blocks β1 adrenergic receptors in the heart . By blocking these receptors, it inhibits the binding of catecholamines (like adrenaline and noradrenaline) to these receptors, thereby reducing heart rate, myocardial contractility, and renin release . This leads to a decrease in blood pressure and heart workload .
Biochemical Pathways
The primary biochemical pathway affected by Bisoprolol-d7 Hemifumarate is the adrenergic signaling pathway. By blocking the β1 adrenergic receptors, it inhibits the effects of catecholamines, leading to a decrease in cyclic AMP (cAMP) production. This results in reduced activation of protein kinase A (PKA), leading to decreased phosphorylation of various proteins involved in cardiac contractility and vascular smooth muscle relaxation .
Pharmacokinetics
Bisoprolol has a high bioavailability of over 90% . It is metabolized through oxidative metabolic pathways with no subsequent conjugation . The major metabolites found in plasma and urine are inactive . The elimination half-life of Bisoprolol is 10–12 hours , and it is excreted via the kidneys and feces . Peak plasma concentrations of Bisoprolol are attained within 2-4 hours and steady-state concentrations are achieved within 5 days of administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bisoprolol-d7 Hemifumarate. For instance, it has been found that Bisoprolol is frequently detected in different aquatic ecosystems . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i1D3,2D3,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYCDWMUTMEGQY-HSNISVEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisoprolol-d7 Hemifumarate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)


